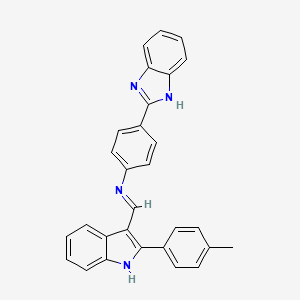
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is a complex organic compound that features a benzimidazole ring, an indole ring, and a benzenamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylindole-3-carbaldehyde with 4-(1H-benzimidazol-2-yl)benzenamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzoic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine involves its interaction with specific molecular targets. The benzimidazole and indole rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-4-methylbenzenamine
- 2-(1H-Benzimidazol-2-yl)-4-bromophenyl methyl ether
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is unique due to its combination of benzimidazole and indole rings, which confer specific binding properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
92574-29-3 |
|---|---|
分子式 |
C29H22N4 |
分子量 |
426.5 g/mol |
IUPAC名 |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[2-(4-methylphenyl)-1H-indol-3-yl]methanimine |
InChI |
InChI=1S/C29H22N4/c1-19-10-12-20(13-11-19)28-24(23-6-2-3-7-25(23)31-28)18-30-22-16-14-21(15-17-22)29-32-26-8-4-5-9-27(26)33-29/h2-18,31H,1H3,(H,32,33) |
InChIキー |
VKJHTPPHJXPNJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
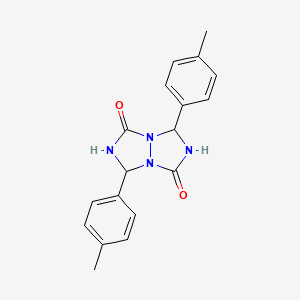
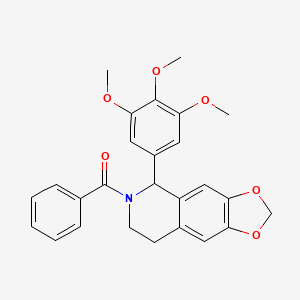


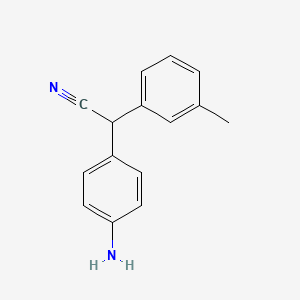

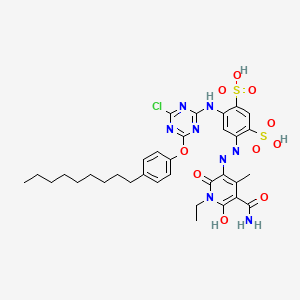
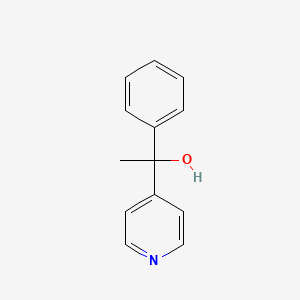

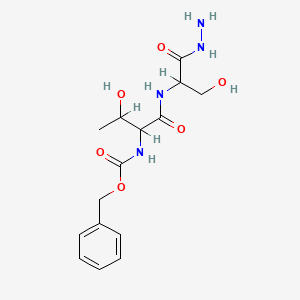

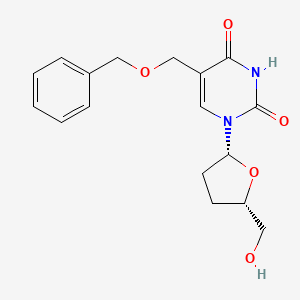
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
